molecular formula C17H22N4O3 B6534715 1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea CAS No. 1049258-66-3

1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea

Cat. No.: B6534715
CAS No.: 1049258-66-3
M. Wt: 330.4 g/mol
InChI Key: JFKWHSUVDBKGTQ-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea is a chemical compound with notable interest due to its unique structure and potential applications in scientific research. This compound is synthesized by combining cyclohexyl, furan, and pyridazinone moieties, making it a subject of intrigue for organic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea typically involves a multi-step synthesis:

  • Formation of the furan-2-yl pyridazinone intermediate via a condensation reaction.

  • Alkylation of the intermediate with an appropriate ethylating agent.

  • Introduction of the cyclohexyl group through nucleophilic substitution, resulting in the formation of the urea moiety.

Industrial Production Methods: The industrial synthesis of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. Typical industrial production might involve:

  • Reaction optimization to ensure maximum yield.

  • Use of continuous flow reactors to maintain consistent reaction conditions.

  • Purification using crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions:

  • Oxidation: : The furan ring can undergo oxidative cleavage.

  • Reduction: : The pyridazinone moiety can be reduced to its corresponding hydrazine derivative.

  • Substitution: : The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and strong nucleophiles for substitution are commonly used.

Major Products:

  • Oxidative reactions may yield furan ring-opened products.

  • Reduction can lead to hydrazine derivatives.

  • Substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Preliminary studies suggest it may have pharmaceutical applications, such as anti-inflammatory or anti-cancer properties, though these are areas of ongoing research.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites.

  • Receptor Binding: : The compound's structure allows it to interact with biological receptors, potentially modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]ethyl}urea.

  • 1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydrothiazine-1-yl]ethyl}urea.

Conclusion

1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea represents a fascinating subject for ongoing research across multiple scientific disciplines. Its synthesis, reactions, and applications highlight its versatility and potential for future discoveries.

Properties

IUPAC Name

1-cyclohexyl-3-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c22-16-9-8-14(15-7-4-12-24-15)20-21(16)11-10-18-17(23)19-13-5-2-1-3-6-13/h4,7-9,12-13H,1-3,5-6,10-11H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKWHSUVDBKGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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